(E)-1-(Cyclohex-1-en-1-yl)-N-cyclohexylmethanimine
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Overview
Description
(E)-1-(Cyclohex-1-en-1-yl)-N-cyclohexylmethanimine is an organic compound characterized by the presence of a cyclohexene ring and a cyclohexyl group connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Cyclohex-1-en-1-yl)-N-cyclohexylmethanimine typically involves the reaction of cyclohexanone with cyclohexylamine under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is then subjected to further reaction conditions to yield the desired product. Common reagents used in this synthesis include cyclohexanone, cyclohexylamine, and suitable catalysts to facilitate the imine formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure efficient production with high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(Cyclohex-1-en-1-yl)-N-cyclohexylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.
Scientific Research Applications
(E)-1-(Cyclohex-1-en-1-yl)-N-cyclohexylmethanimine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities and can be used in the development of pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-1-(Cyclohex-1-en-1-yl)-N-cyclohexylmethanimine exerts its effects involves interactions with specific molecular targets. The imine group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A precursor in the synthesis of (E)-1-(Cyclohex-1-en-1-yl)-N-cyclohexylmethanimine.
Cyclohexylamine: Another precursor used in the synthesis.
Cyclohexylmethanamine: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific imine linkage and the presence of both cyclohexene and cyclohexyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62134-74-1 |
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Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-N-cyclohexylmethanimine |
InChI |
InChI=1S/C13H21N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h7,11,13H,1-6,8-10H2 |
InChI Key |
DIBSWMFIWOSUQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=CC2=CCCCC2 |
Origin of Product |
United States |
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